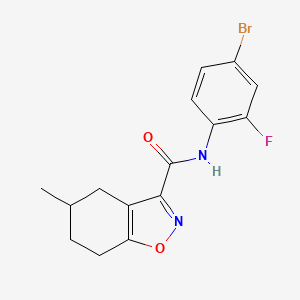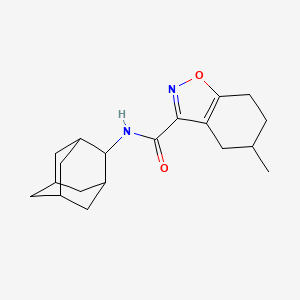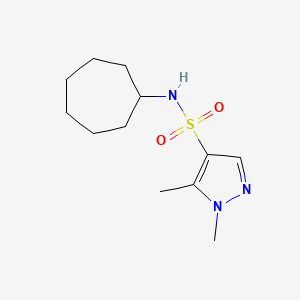![molecular formula C20H18BrN3O2S B4366014 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4366014.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide
Übersicht
Beschreibung
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound, commonly referred to as BPTES, has been studied extensively for its ability to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. This binding prevents the conversion of glutamine to glutamate, which ultimately leads to a decrease in energy production and cell death. Studies have shown that BPTES selectively targets cancer cells, leaving normal cells unaffected.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase activity by BPTES results in a decrease in the production of glutamate, which is an essential metabolite for cancer cell survival. This leads to a decrease in energy production and ultimately results in the death of cancer cells. BPTES has also been shown to have an effect on cancer cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTES in lab experiments is its selectivity for cancer cells. This allows for the targeting of cancer cells without affecting normal cells. Another advantage is its potential as a therapeutic agent for cancer treatment. However, there are also limitations to using BPTES in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BPTES. One direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the role of BPTES in other metabolic pathways. Additionally, the potential use of BPTES in combination with other cancer therapies is an area of future research. Overall, the study of BPTES has the potential to lead to the development of new and effective cancer treatments.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of glutaminase, an enzyme that is essential for the growth and survival of cancer cells. Glutaminase is responsible for converting glutamine to glutamate, which is then used in the tricarboxylic acid cycle to produce energy for the cell. Inhibition of glutaminase activity by BPTES leads to a decrease in glutamate production and ultimately results in the death of cancer cells.
Eigenschaften
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-2-26-17-9-7-16(8-10-17)23-19(25)13-27-20-22-12-11-18(24-20)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUUTFXWPOBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4365950.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4365959.png)

![N-(4-ethoxyphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4365980.png)
![methyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4365982.png)
![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365988.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366002.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4366011.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366020.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4366021.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B4366030.png)
![5-[chloro(difluoro)methyl]-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4366031.png)

